molecular formula C8H5ClN2O3S B14839327 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride

6-Acetyl-4-cyanopyridine-2-sulfonyl chloride

Cat. No.: B14839327
M. Wt: 244.66 g/mol
InChI Key: OJKVTJVCKVRSJO-UHFFFAOYSA-N
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Description

6-Acetyl-4-cyanopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O3S and a molecular weight of 244.65 g/mol . This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

The preparation of 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride typically involves the oxidative chlorination of thiol derivatives. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This reaction is highly efficient and yields the desired sulfonyl chloride in excellent yields. Industrial production methods often involve similar oxidative chlorination processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

6-Acetyl-4-cyanopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, which react with the sulfonyl chloride group to form sulfonamides, and palladium catalysts for coupling reactions. The major products formed from these reactions are typically sulfonamides and various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Acetyl-4-cyanopyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules .

Comparison with Similar Compounds

6-Acetyl-4-cyanopyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic routes and applications.

Properties

Molecular Formula

C8H5ClN2O3S

Molecular Weight

244.66 g/mol

IUPAC Name

6-acetyl-4-cyanopyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H5ClN2O3S/c1-5(12)7-2-6(4-10)3-8(11-7)15(9,13)14/h2-3H,1H3

InChI Key

OJKVTJVCKVRSJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C#N)S(=O)(=O)Cl

Origin of Product

United States

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